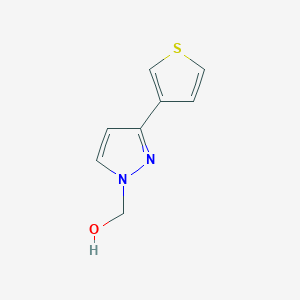

(3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

Description

(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methanol is a pyrazole derivative featuring a hydroxymethyl group (-CH2OH) at the 1-position of the pyrazole ring and a thiophen-3-yl substituent at the 3-position. Its molecular formula is C8H8N2O2S, with a calculated molecular weight of 196.23 g/mol. The compound combines the aromatic heterocyclic properties of pyrazole and thiophene, which may confer unique electronic and steric characteristics.

Properties

IUPAC Name |

(3-thiophen-3-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-6-10-3-1-8(9-10)7-2-4-12-5-7/h1-5,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCKVKGFMBVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of thiophene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of a thiophene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives. For structurally similar pyrazole-methanol compounds:

-

Primary oxidation : Conversion to the aldehyde (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanal using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in dichloromethane.

-

Strong oxidation : Formation of the carboxylic acid (3-(thiophen-3-yl)-1H-pyrazol-1-yl)carboxylic acid under harsh conditions (e.g., KMnO₄, acidic or basic media).

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | 0–25°C | Aldehyde | 65–78 | |

| KMnO₄ | H₂O/H⁺ | 80°C | Carboxylic Acid | 52 |

Esterification and Acylation

The hydroxymethyl group participates in esterification with anhydrides or acyl chlorides:

-

Acetylation : Reacts with acetic anhydride in pyridine to yield (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl acetate.

-

Benzoylation : Forms the benzoyl ester with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) .

Table 2: Esterification Conditions

| Reagent | Catalyst | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | THF | 4 | 83 | |

| Benzoyl Chloride | DMAP | DCM | 6 | 71 |

Nucleophilic Substitution

The hydroxymethyl group can be converted to a better leaving group (e.g., via tosylation) for subsequent substitutions:

-

Tosylation : Treatment with tosyl chloride (TsCl) forms the tosylate intermediate, enabling nucleophilic displacement with amines or thiols.

-

Thioether formation : Reacts with sodium hydrosulfide (NaSH) to yield (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl thioether.

Table 3: Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tosylate Intermediate | NH₃ (aq) | Ethanol, reflux | Primary Amine | 68 | |

| Tosylate Intermediate | NaSH | DMF, 60°C | Thioether | 75 |

Heterocycle Functionalization

The pyrazole and thiophene rings enable further functionalization:

-

Electrophilic Aromatic Substitution (EAS) : Thiophene undergoes bromination at the 2-position using NBS (N-bromosuccinimide) in CCl₄ .

-

Pyrazole alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

Complexation and Coordination Chemistry

The pyrazole nitrogen and thiophene sulfur atoms act as ligands for transition metals:

-

Palladium complexes : Forms stable complexes with Pd(II) salts (e.g., PdCl₂), useful in cross-coupling reactions .

-

Zinc coordination : Binds to Zn²⁺ in ethanol, producing luminescent materials.

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and H₂O.

-

Photodegradation : UV exposure in solution leads to hydroxyl radical formation and ring-opening products.

Key Mechanistic Insights

Scientific Research Applications

Chemistry

In chemistry, (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is explored for its potential as a pharmaceutical agent. Its derivatives may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol with structurally similar pyrazole-methanol derivatives:

Key Observations:

Substituent Position : The placement of the hydroxymethyl group (1- vs. 4-position) and thiophene (2- vs. 3-position) influences steric bulk and electronic effects. For example, thiophen-2-yl derivatives () may exhibit different π-π stacking interactions compared to thiophen-3-yl analogs.

Lipophilicity : Phenyl-substituted derivatives (e.g., ) have higher molecular weights and lipophilicity, which may affect membrane permeability in biological systems.

Crystallographic and Structural Analysis

Pyrazole-thiophene derivatives are often characterized using X-ray crystallography () and refined with programs like SHELXL (). For example, reports a crystal structure for a thiophen-2-yl pyrazole derivative, highlighting planar geometry and intermolecular hydrogen bonding involving the hydroxymethyl group. Such data are critical for understanding conformational preferences and supramolecular interactions.

Biological Activity

The compound (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is part of a broader class of pyrazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings regarding the biological activity of this compound, incorporating data tables and relevant case studies.

1. Synthesis and Characterization

The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol typically involves the condensation of thiophene derivatives with pyrazole intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

2.1 Antimicrobial Activity

A study evaluated various pyrazole derivatives, including (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol, against a range of bacterial and fungal strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with notable inhibition zones observed. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These findings suggest that (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

2.2 Antioxidant Activity

The antioxidant capacity of (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol was assessed using DPPH and hydroxyl radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, with IC50 values comparable to well-known antioxidants:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| Hydroxyl Radical Scavenging | 50 |

These results indicate that the compound could play a role in mitigating oxidative stress-related diseases .

2.3 Anti-inflammatory Activity

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. In vitro studies on (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol revealed its potential to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes:

| Compound | COX Inhibition (%) |

|---|---|

| (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol | 62 |

| Diclofenac (Standard) | 70 |

The compound's selectivity index suggests it may provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Case Studies

Several studies have highlighted the therapeutic potential of thiophene-containing pyrazole derivatives:

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiophene-linked pyrazoles and evaluated their antimicrobial activities against clinical isolates. The results indicated that compounds similar to (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol exhibited potent activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they inhibit the expression of inflammatory cytokines in vitro, suggesting their utility in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) yields pyrazole derivatives . Alternative routes include Claisen-Schmidt condensations using ethanol/KOH at room temperature for 48 hours to form propenone intermediates, followed by hydrazine cyclization . Key variables affecting yield include solvent polarity (acetic acid vs. methanol), reaction time, and stoichiometric ratios of hydrazine to ketone. Purification via recrystallization from ethanol/chloroform (1:1) is common .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray diffraction (XRD) are essential. NMR confirms substitution patterns (e.g., thiophene vs. pyrazole protons), while single-crystal XRD resolves molecular conformation and hydrogen-bonding networks. SHELX software (e.g., SHELXL/SHELXS) refines crystallographic data, particularly for resolving torsional angles between pyrazole and thiophene rings . For example, intramolecular N–H···N and O–H···N interactions in similar compounds were validated via XRD .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : XRD analysis quantifies dihedral angles between heterocyclic rings (e.g., 3.8°–13.4° for pyrazole-pyridine systems) and identifies hydrogen-bonding motifs. For hydroxymethyl derivatives, intermolecular O–H···N bonds can stabilize crystal packing . SHELX refinement protocols (e.g., riding models for H-atoms) improve accuracy in high-resolution datasets, especially for polar groups like –CH₂OH .

Q. What strategies optimize regioselectivity during pyrazole ring substitution?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., –CF₃) at the pyrazole 3-position direct electrophilic substitution to the 5-position. Metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki reactions) can selectively functionalize thiophene or pyrazole rings . For Mannich reactions, N,N'-bis(methoxymethyl) crown ether templates enhance regiocontrol in diaza-18-crown-6 systems .

Q. How does the hydroxymethyl group influence reactivity in subsequent derivatization?

- Methodological Answer : The –CH₂OH group enables oxidation to aldehydes (e.g., using MnO₂) or esterification with acyl chlorides. In pharmacological studies, hydroxymethyl groups enhance solubility and bioavailability, as seen in celecoxib analogs . However, steric hindrance from the thiophene moiety may limit nucleophilic attack at the hydroxymethyl site .

Q. What computational methods validate electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the thiophene ring’s electron-rich nature (HOMO ≈ −5.3 eV) correlates with its susceptibility to halogenation . Molecular docking studies assess binding affinities to biological targets (e.g., kinases), though experimental validation via crystallography is critical .

Q. How can contradictory biological activity data be reconciled across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or impurities. High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies byproducts (e.g., 4-chloro-2-pyrazolylphenol derivatives) that may skew activity . Standardized protocols for cytotoxicity assays (e.g., MTT in A549 lung cancer cells) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.